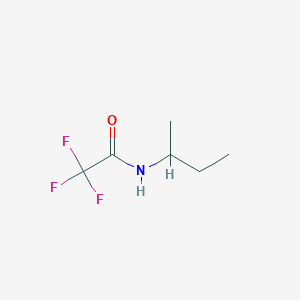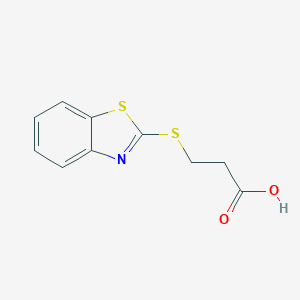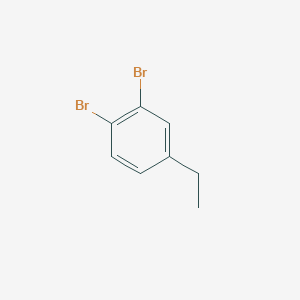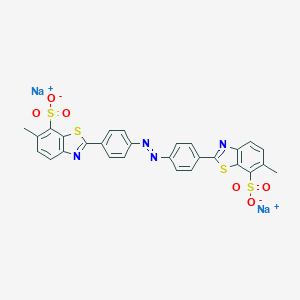![molecular formula C8H13NO2 B160378 N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide CAS No. 136561-38-1](/img/structure/B160378.png)
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide, commonly known as HBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HBC is a bicyclic amide that possesses a unique structural feature, making it an attractive target for researchers interested in developing novel pharmaceutical agents.
Mecanismo De Acción
The exact mechanism of action of HBC is not fully understood. However, it has been proposed that HBC exerts its biological effects through the inhibition of various enzymes, including histone deacetylases. Histone deacetylases play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases.
Efectos Bioquímicos Y Fisiológicos
HBC has been shown to exhibit a broad range of biochemical and physiological effects. It has been reported to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. HBC has also been shown to exhibit antitumor effects, suggesting its potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HBC in lab experiments is its unique structural feature, which makes it an attractive target for researchers interested in developing novel pharmaceutical agents. However, the synthesis of HBC is a complex process that requires expertise in organic chemistry. Additionally, the exact mechanism of action of HBC is not fully understood, which may limit its potential applications in drug discovery and development.
Direcciones Futuras
Despite the challenges associated with the synthesis and mechanism of action of HBC, it remains an attractive target for researchers interested in developing novel pharmaceutical agents. Some of the future directions for research on HBC include:
1. Investigating the potential of HBC as a histone deacetylase inhibitor for the treatment of cancer and other diseases.
2. Developing novel synthetic methods for the preparation of HBC.
3. Investigating the potential of HBC as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation.
4. Investigating the potential of HBC as a chemotherapeutic agent for the treatment of cancer.
5. Investigating the potential of HBC as a scaffold for the development of novel pharmaceutical agents.
Conclusion:
In conclusion, HBC is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Despite the challenges associated with its synthesis and mechanism of action, HBC remains an attractive target for researchers interested in developing novel pharmaceutical agents. Further research on HBC is needed to fully understand its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of HBC is a complex process that involves several steps. One of the most common methods used to prepare HBC is the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield HBC. Other methods, such as the use of N-hydroxyphthalimide and isocyanate, have also been reported for the synthesis of HBC.
Aplicaciones Científicas De Investigación
HBC has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. HBC has also been investigated for its potential as a histone deacetylase inhibitor, a class of compounds that has been shown to have therapeutic potential in various diseases, including cancer.
Propiedades
Número CAS |
136561-38-1 |
|---|---|
Nombre del producto |
N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
N-hydroxybicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H13NO2/c10-8(9-11)7-4-5-1-2-6(7)3-5/h5-7,11H,1-4H2,(H,9,10) |
Clave InChI |
AVRONOYBTDLBBI-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)NO |
SMILES canónico |
C1CC2CC1CC2C(=O)NO |
Sinónimos |
Bicyclo[2.2.1]heptane-2-carboxamide, N-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



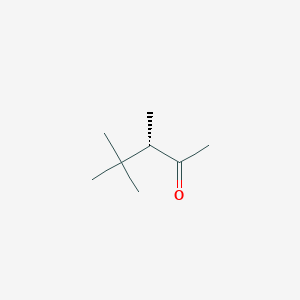
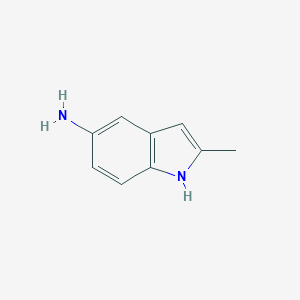
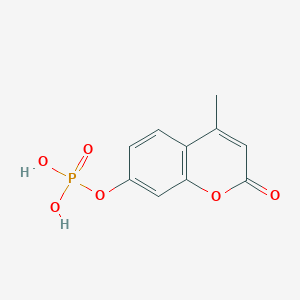
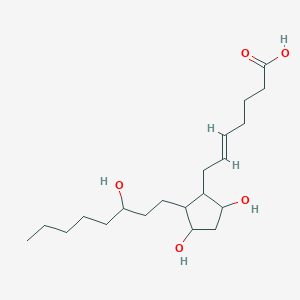
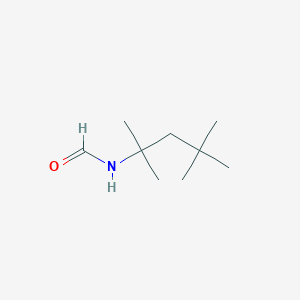
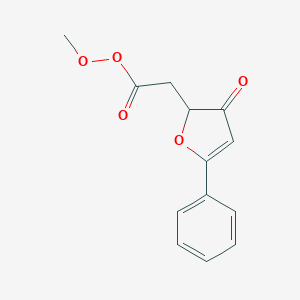
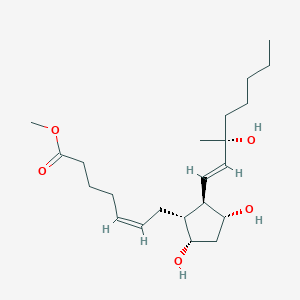
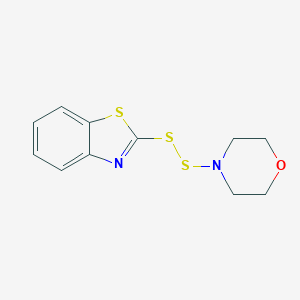
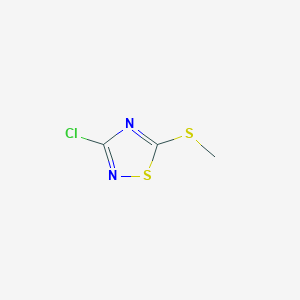
![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
